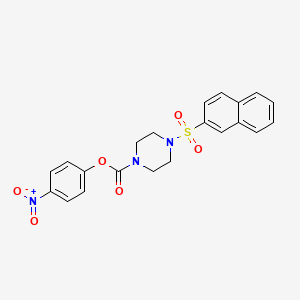
Faah-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Faah-IN-5 is a compound known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can have various therapeutic effects, including pain relief and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Faah-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Faah-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Aplicaciones Científicas De Investigación
Faah-IN-5 has a wide range of scientific research applications, including:
Mecanismo De Acción
Faah-IN-5 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, leading to enhanced activation of cannabinoid receptors and subsequent therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in pain modulation, inflammation, and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Faah-IN-5 include other FAAH inhibitors such as:
- Montelukast
- Repaglinide
- Revefenacin
- Raloxifene
- Buclizine
Uniqueness
This compound is unique in its specific structure and binding affinity to FAAH, which may result in different pharmacokinetic and pharmacodynamic properties compared to other FAAH inhibitors. Its unique chemical structure allows for specific interactions with the active site of FAAH, potentially leading to more effective inhibition and therapeutic outcomes .
Propiedades
Fórmula molecular |
C21H19N3O6S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-naphthalen-2-ylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H19N3O6S/c25-21(30-19-8-6-18(7-9-19)24(26)27)22-11-13-23(14-12-22)31(28,29)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2 |
Clave InChI |
AZYXDFXRWCDJIZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


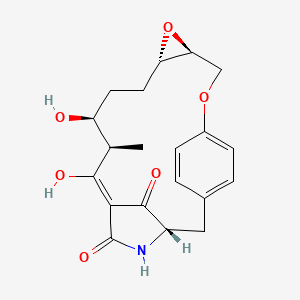
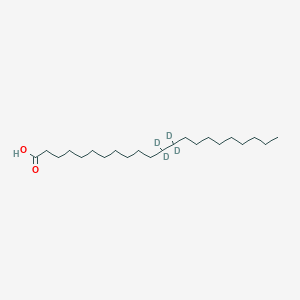
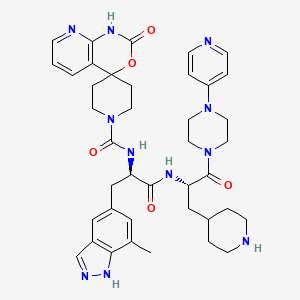

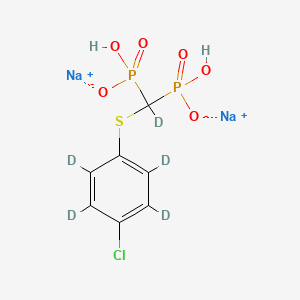

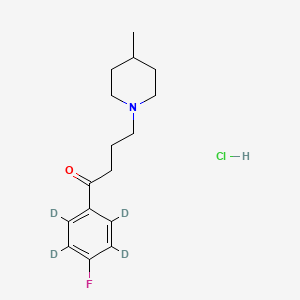

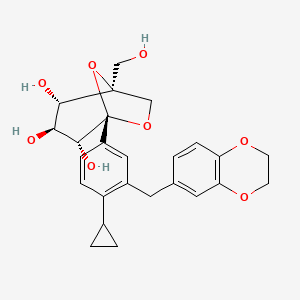
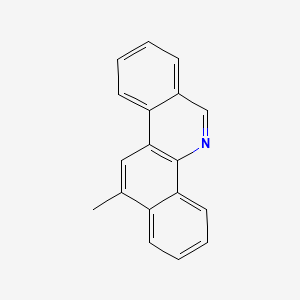
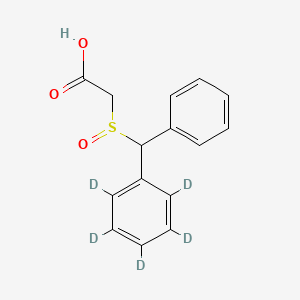

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

